

A Comparative Guide to Polybutadiene and Styrene-Butadiene Rubber in Tire Applications

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Compound of Interest

Compound Name: Polybutadiene

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The selection of elastomers is a critical determinant of tire performance, influencing safety, fuel efficiency, and longevity. Among the synthetic rubbers, **polybutadiene** rubber (PBR) and styrene-butadiene rubber (SBR) are paramount in tire tread formulations. This guide provides an objective comparison of their performance characteristics, supported by experimental data and detailed testing methodologies.

Executive Summary

Polybutadiene rubber is renowned for its exceptional wear resistance and low rolling resistance, attributed to its low glass transition temperature (T_g).^[1] However, its wet grip properties are comparatively poor. Styrene-butadiene rubber, a copolymer of styrene and butadiene, offers a balanced performance with good abrasion resistance and wet grip, making it a versatile choice for a wide range of tire applications.^{[2][3]} The properties of SBR can be tailored by adjusting the styrene content and the microstructure of the butadiene component.^[4] In practice, tire treads are often formulated with blends of SBR and PBR to leverage the strengths of each polymer and achieve a desired balance of performance characteristics.^{[5][6]}

Performance Data Comparison

The following tables summarize the quantitative performance of PBR and SBR in key tire application tests. It is important to note that absolute values can vary depending on the specific

grade of the polymer, the formulation of the rubber compound (e.g., type and amount of fillers, curing agents), and the precise testing conditions.

Table 1: Tensile Properties (ASTM D412)

Property	Polybutadiene Rubber (PBR)	Styrene-Butadiene Rubber (SBR)
Tensile Strength (MPa)	10 - 15	15 - 25
Elongation at Break (%)	400 - 550	300 - 500
Modulus at 300% Elongation (MPa)	8 - 12	10 - 18

Note: Data synthesized from multiple sources indicating general performance ranges.[\[7\]](#)[\[8\]](#)

Table 2: Abrasion and Rolling Resistance

Property	Polybutadiene Rubber (PBR)	Styrene-Butadiene Rubber (SBR)
DIN Abrasion Loss (mm ³) (ISO 4649)	80 - 120 (Lower is better)	100 - 150 (Lower is better)
Tan δ at 60°C (Rolling Resistance Indicator)	~0.10 - 0.15 (Lower is better)	~0.15 - 0.25 (Lower is better)
Tan δ at 0°C (Wet Grip Indicator)	~0.12 - 0.18 (Higher is better)	~0.20 - 0.35 (Higher is better)

Note: Tan δ values are indicative and highly dependent on compound formulation and test frequency. Lower DIN abrasion loss indicates higher wear resistance.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Tensile Properties (ASTM D412)

Objective: To determine the tensile strength, elongation at break, and modulus of vulcanized rubber.

Methodology:

- Specimen Preparation: Dumbbell-shaped test specimens are cut from a cured rubber sheet using a die. The thickness of the narrow section is measured at three points, and the median value is used.[\[11\]](#)
- Test Procedure:
 - The specimen is mounted in the grips of a tensile testing machine.[\[12\]](#)[\[13\]](#)
 - An extensometer can be attached to the specimen to accurately measure elongation.[\[13\]](#)
 - A constant rate of extension, typically 500 ± 50 mm/min, is applied until the specimen ruptures.[\[14\]](#)
 - The force and elongation are recorded throughout the test.[\[13\]](#)
- Data Analysis:
 - Tensile Strength: The maximum stress applied before the specimen ruptures.[\[11\]](#)
 - Elongation at Break: The percentage increase in length at the point of rupture.[\[11\]](#)
 - Modulus: The stress at a specific elongation (e.g., 300%).[\[11\]](#)

Abrasion Resistance (ISO 4649)

Objective: To determine the resistance of rubber to abrasion using a rotating cylindrical drum device.[\[15\]](#)

Methodology:

- Apparatus: The test apparatus consists of a rotating drum covered with an abrasive sheet of a specified grade and a holder for the cylindrical rubber test specimen.[\[16\]](#) The drum rotates at a speed of 40 ± 1 rpm.[\[15\]](#)

- Specimen Preparation: A cylindrical test piece with a diameter of 16 mm and a thickness of at least 6 mm is used.[17]
- Test Procedure:
 - The initial mass of the test specimen is measured.
 - The specimen is mounted in the holder and pressed against the rotating drum with a specified force (typically 10 N).[16][18]
 - The holder traverses the specimen across the drum for a defined distance (usually 40 m). [18]
 - The final mass of the specimen is measured.
- Data Analysis: The abrasion resistance is expressed as the volume loss in cubic millimeters, calculated from the mass loss and the density of the rubber.[16] A lower volume loss indicates higher abrasion resistance.[17]

Rolling Resistance (SAE J1269)

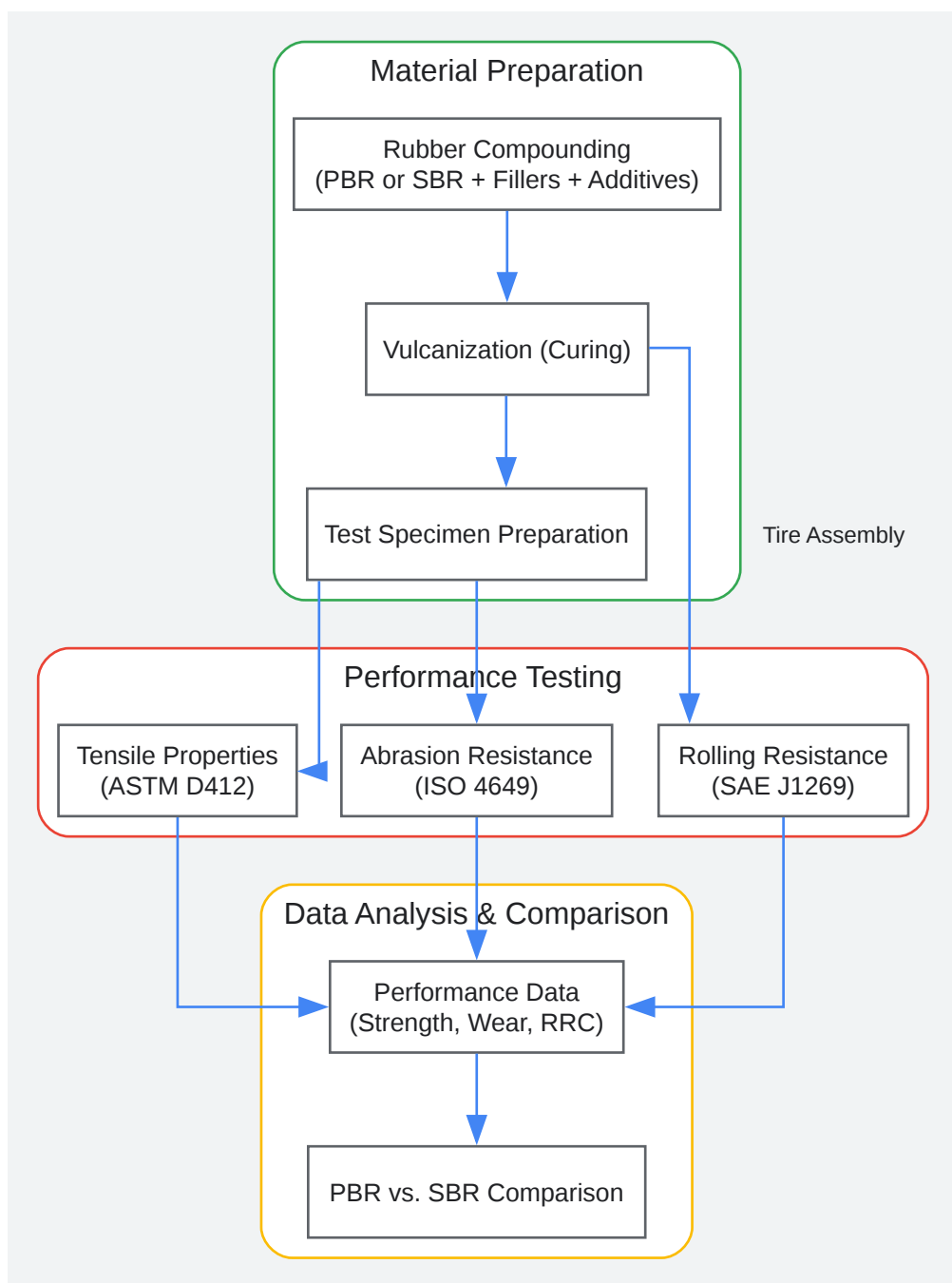
Objective: To measure the rolling resistance of tires under steady-state conditions.[19]

Methodology:

- Principle: This laboratory test measures the force required to keep a tire rolling at a constant speed.[19] It is typically performed on a large-diameter drum that simulates the road surface.
- Test Conditions: The test is conducted under controlled conditions of load, inflation pressure, and ambient temperature.
- Procedure:
 - The tire is mounted on a test rim and inflated to the specified pressure.
 - It is then loaded against the rotating drum.

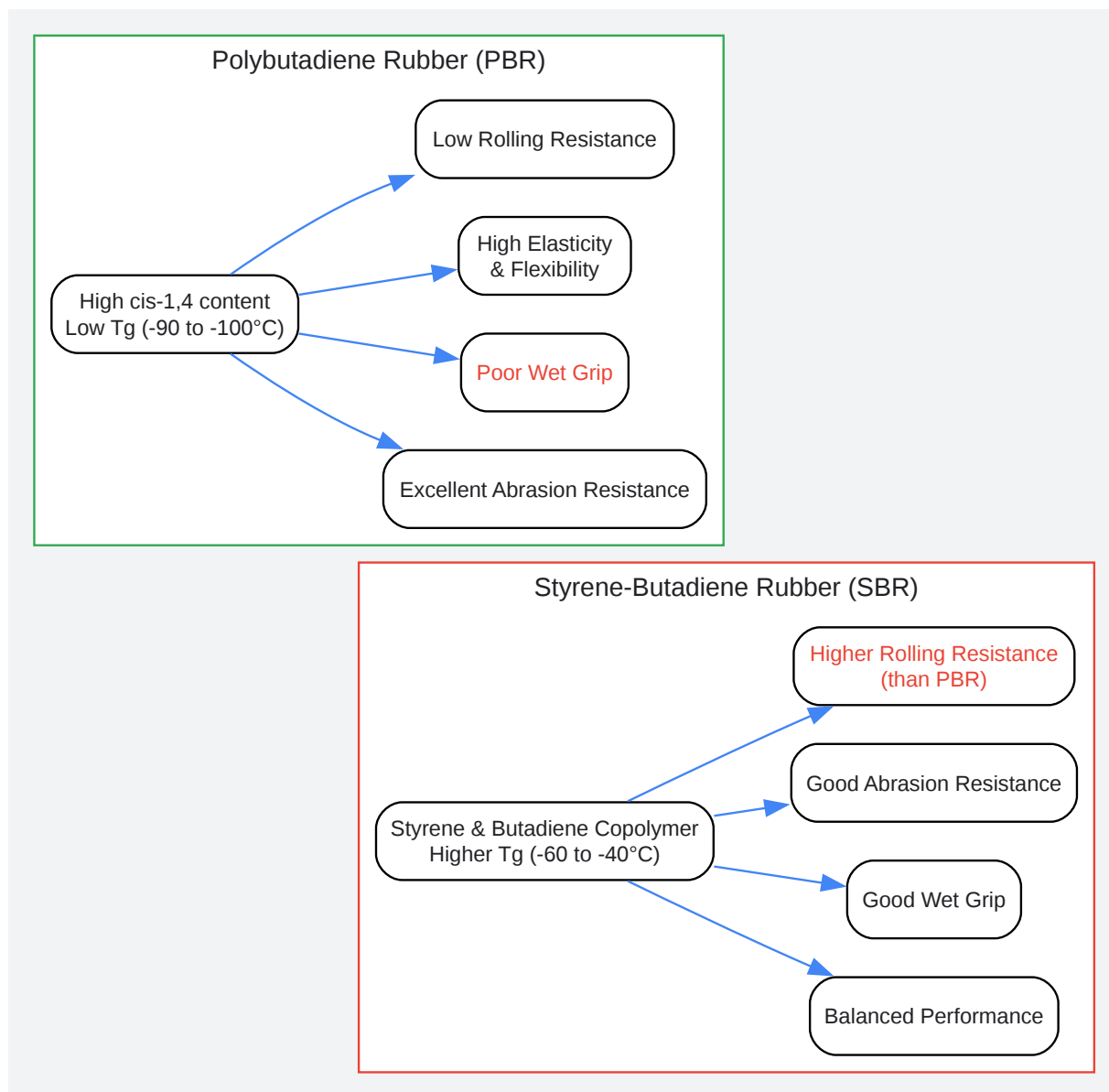
- The tire is "warmed up" by running it at a set speed and load for a specific duration to reach thermal equilibrium.
- The force required to maintain the tire's rotation at a constant speed is measured. This force, divided by the load on the tire, gives the rolling resistance coefficient (RRC).[\[19\]](#)
- Data Analysis: The rolling resistance is typically reported as a force (in Newtons) or as a dimensionless coefficient (RRC). A lower value indicates better fuel efficiency.

Visualizations



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Caption: Experimental workflow for comparing PBR and SBR in tire applications.



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Caption: Structure-property relationships of PBR and SBR in tire applications.

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